
Linsitinib-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Linsitinib-d3 is a deuterated form of Linsitinib, a small molecule inhibitor of the insulin-like growth factor 1 receptor (IGF-1R) and the insulin receptor (IR). This compound is primarily investigated for its potential antineoplastic activity, particularly in the treatment of various types of cancer. By inhibiting IGF-1R and IR, this compound prevents tumor cell proliferation and induces apoptosis .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Linsitinib-d3 involves the incorporation of deuterium atoms into the Linsitinib molecule. This process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The synthetic route may involve multiple steps, including the formation of key intermediates and their subsequent deuteration under controlled conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions: Linsitinib-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions may occur under specific conditions, leading to the formation of reduced derivatives.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products are often analyzed using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to determine their structures and properties .
科学研究应用
Linsitinib-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolism and pharmacokinetics of Linsitinib.
Biology: Investigated for its effects on cellular signaling pathways, particularly those involving IGF-1R and IR.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting IGF-1R and IR pathways.
作用机制
Linsitinib-d3 exerts its effects by selectively inhibiting the insulin-like growth factor 1 receptor (IGF-1R) and the insulin receptor (IR). These receptors play crucial roles in cellular proliferation, differentiation, and survival. By inhibiting these receptors, this compound disrupts the signaling pathways that promote tumor cell growth and survival, leading to apoptosis. The primary molecular targets include the IGF-1R and IR, and the downstream pathways affected include the PI3K/AKT and MAPK pathways .
相似化合物的比较
OSI-906: Another name for Linsitinib, which also inhibits IGF-1R and IR.
BMS-754807: A dual inhibitor of IGF-1R and IR with similar antineoplastic properties.
NVP-AEW541: A selective IGF-1R inhibitor used in cancer research.
Uniqueness of Linsitinib-d3: this compound is unique due to its deuterated nature, which can provide advantages in pharmacokinetics and metabolic stability compared to its non-deuterated counterparts. The incorporation of deuterium atoms can lead to a slower rate of metabolism, potentially enhancing the compound’s efficacy and reducing side effects .
属性
分子式 |
C26H23N5O |
|---|---|
分子量 |
424.5 g/mol |
IUPAC 名称 |
3-[8-amino-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-3-yl]-1-(trideuteriomethyl)cyclobutan-1-ol |
InChI |
InChI=1S/C26H23N5O/c1-26(32)14-19(15-26)25-30-22(23-24(27)28-11-12-31(23)25)18-8-7-17-9-10-20(29-21(17)13-18)16-5-3-2-4-6-16/h2-13,19,32H,14-15H2,1H3,(H2,27,28)/i1D3 |
InChI 键 |
PKCDDUHJAFVJJB-FIBGUPNXSA-N |
手性 SMILES |
[2H]C([2H])([2H])C1(CC(C1)C2=NC(=C3N2C=CN=C3N)C4=CC5=C(C=C4)C=CC(=N5)C6=CC=CC=C6)O |
规范 SMILES |
CC1(CC(C1)C2=NC(=C3N2C=CN=C3N)C4=CC5=C(C=C4)C=CC(=N5)C6=CC=CC=C6)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





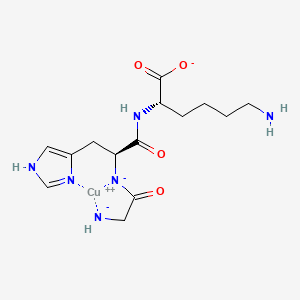
![methyl (1S,12S,13S,15E)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate](/img/structure/B12424834.png)
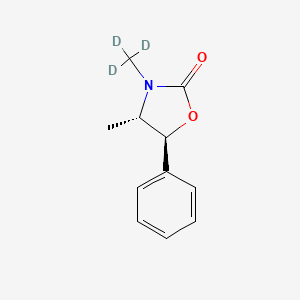
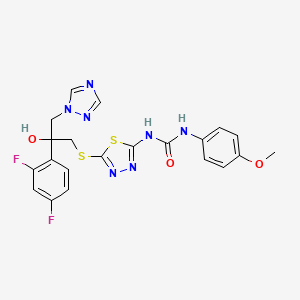
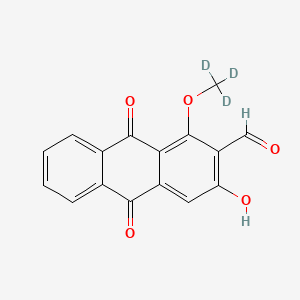

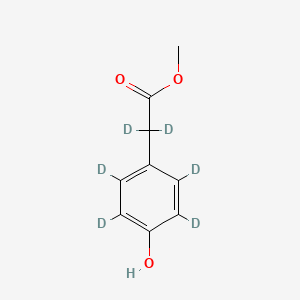
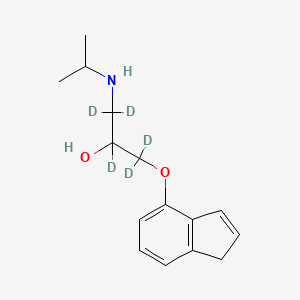
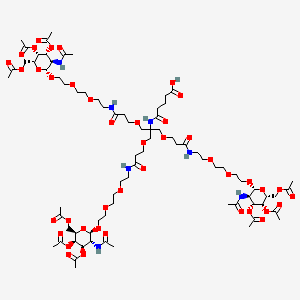
![[(1R,2R,4S)-2-methoxy-4-[(2R)-2-[(1R,9S,12S,14R,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,14,18-trihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,20-tetraoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]cyclohexyl] N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[2-[4-[7-(6-aminopyridin-3-yl)-3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl]-2-fluoro-3-methylphenyl]sulfonylethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B12424905.png)
![7-{[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]oxy}-6-methoxychromen-2-one](/img/structure/B12424909.png)
